molecular formula C13H15N3O4 B1671812 Inamrinone lactate CAS No. 75898-90-7

Inamrinone lactate

Cat. No.: B1671812
CAS No.: 75898-90-7
M. Wt: 277.28 g/mol
InChI Key: DOSIONJFGDSKCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Inamrinone lactate is synthesized through a series of chemical reactions involving pyridine derivatives. The key steps include the formation of the bipyridine structure and subsequent lactate addition. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize impurities. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Inamrinone lactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Inamrinone lactate has a wide range of scientific research applications, including:

Mechanism of Action

Inamrinone lactate exerts its effects by inhibiting the enzyme phosphodiesterase 3, which leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This results in enhanced calcium influx into cardiac cells, improving cardiac contractility and promoting vasodilation. The molecular targets include the phosphodiesterase 3 enzyme and the associated signaling pathways involving cyclic nucleotides and calcium ions .

Comparison with Similar Compounds

Uniqueness: Inamrinone lactate is unique in its specific chemical structure and its dual action as both an inotropic and vasodilatory agent. Its ability to enhance calcium influx and improve cardiac contractility sets it apart from other similar compounds .

Properties

CAS No.

75898-90-7

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

3-amino-5-pyridin-4-yl-1H-pyridin-2-one;2-hydroxypropanoic acid

InChI

InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6H,11H2,(H,13,14);2,4H,1H3,(H,5,6)

InChI Key

DOSIONJFGDSKCQ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N

Canonical SMILES

CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amrinone lactate, Inamrinone lactate, Inocor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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